molecular formula C27H29F3N4O B2821443 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide CAS No. 946315-68-0

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide

Cat. No.: B2821443
CAS No.: 946315-68-0
M. Wt: 482.551
InChI Key: UVTRWSOTCPLHMA-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a fluorophenyl group, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the dimethylamino and fluorophenyl groups through nucleophilic substitution reactions. The final step often involves the coupling of these intermediates with 2,6-difluorobenzoyl chloride under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and dimethylamino groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making the compound a valuable tool for studying biological processes and developing new therapeutic agents.

Comparison with Similar Compounds

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide can be compared with other compounds that have similar structural features, such as:

    N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-bromophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide: Contains a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3N4O/c1-32(2)21-10-6-19(7-11-21)25(18-31-27(35)26-23(29)4-3-5-24(26)30)34-16-14-33(15-17-34)22-12-8-20(28)9-13-22/h3-13,25H,14-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTRWSOTCPLHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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